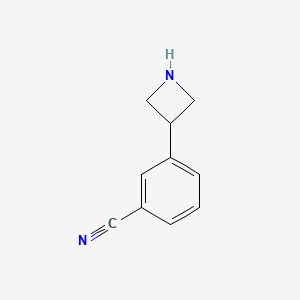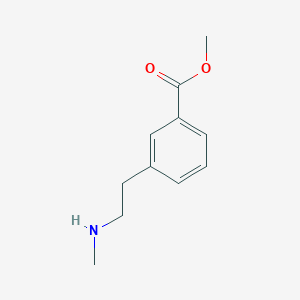
Methyl 3-(2-(methylamino)ethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(methylamino)ethyl)benzoate:
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzoic acid and methylamine .
Reaction Steps: The benzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride is then reacted with methylamine to form the corresponding amide. Finally, the amide is esterified using methanol to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the benzoate group to an alcohol, resulting in the formation of a corresponding benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reaction conditions.
Major Products Formed:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Benzyl alcohol, benzylamine derivatives.
Substitution Products: Halogenated benzoates, alkylated benzoates.
Scientific Research Applications
Chemistry: Methyl 3-(2-(methylamino)ethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(2-(methylamino)ethyl)benzoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.
Comparison with Similar Compounds
Methyl 3-(methylamino)benzoate: Similar structure but lacks the ethyl group.
Methyl 3-(2-(ethylamino)ethyl)benzoate: Similar but with an ethyl group instead of a methyl group.
Methyl 3-(2-(propylamino)ethyl)benzoate: Similar but with a propyl group instead of a methyl group.
Properties
IUPAC Name |
methyl 3-[2-(methylamino)ethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-7-6-9-4-3-5-10(8-9)11(13)14-2/h3-5,8,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWTYAUQMLYTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



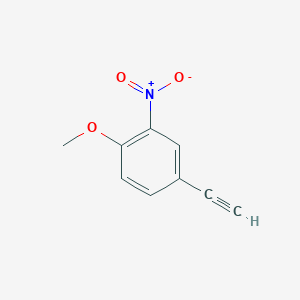
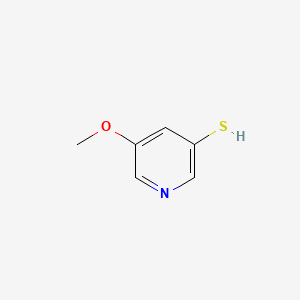



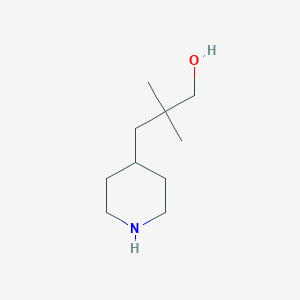


![3-[Trans-2-aminocyclopropyl]benzonitrile](/img/structure/B8068464.png)

